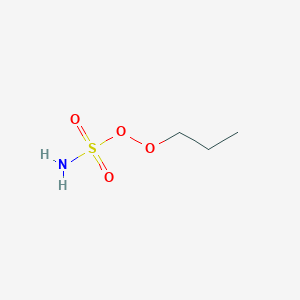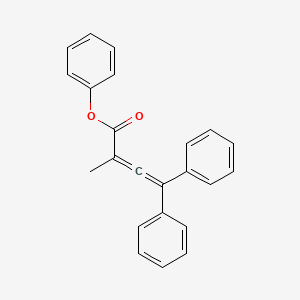
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate is an organic compound known for its unique structure and properties It is characterized by the presence of a phenyl group, a methyl group, and two diphenyl groups attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with benzophenone in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups, electrophilic reagents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to specific sites, leading to changes in the activity or function of the target molecules. The pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylbutyric acid
- 2-methyl-4-phenyl-2-butanol
- Benzyl derivatives
Uniqueness
Phenyl 2-methyl-4,4-diphenylbuta-2,3-dienoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
105754-67-4 |
|---|---|
Formule moléculaire |
C23H18O2 |
Poids moléculaire |
326.4 g/mol |
InChI |
InChI=1S/C23H18O2/c1-18(23(24)25-21-15-9-4-10-16-21)17-22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16H,1H3 |
Clé InChI |
VKOHBPBCRANMSB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




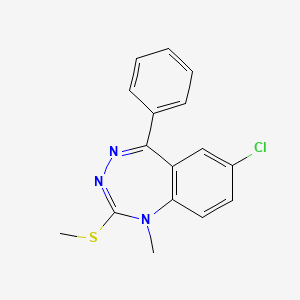
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
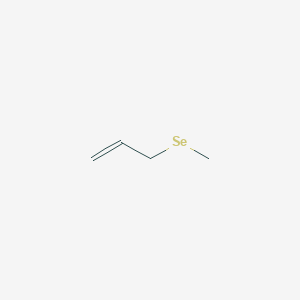
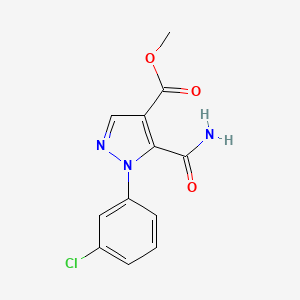
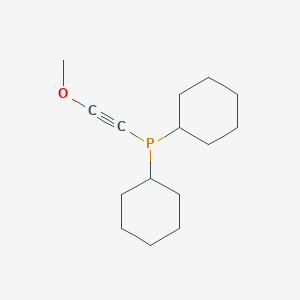
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)


![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
